1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)- is a derivative of naphthoquinone, a class of compounds known for their biological activities, particularly in medicinal chemistry. Naphthoquinones are secondary metabolites found in various plants and have been utilized in traditional medicine for treating numerous diseases. This specific compound combines a naphthalene core with an amino group and a piperidine moiety, suggesting potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies .
The synthesis of 1,4-Naphthalenedione derivatives typically involves the reaction of naphthoquinones with amines under specific conditions. For instance, a common method includes refluxing the naphthoquinone with an appropriate amine in an alcohol solvent (like ethanol) for several hours.
In one reported synthesis:
The molecular structure of 1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)- can be characterized by its functional groups:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For example, characteristic peaks in NMR can indicate the presence of specific hydrogen environments associated with the aromatic rings and functional groups .
1,4-Naphthalenedione derivatives participate in various chemical reactions due to their electrophilic nature. Key reactions include:
These reactions are often influenced by the substituents on the naphthalene ring, which can modulate reactivity and selectivity .
The mechanism of action for compounds like 1,4-Naphthalenedione derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:
Molecular docking studies are frequently performed to predict binding affinities and interactions with target proteins, providing insights into their potential therapeutic effects .
The physical properties of 1,4-Naphthalenedione derivatives include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of carbonyl groups and aromatic systems .
The applications of 1,4-Naphthalenedione derivatives span several fields:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications .
The structural progression of 1,4-naphthoquinones reflects a deliberate shift from naturally occurring derivatives toward synthetically optimized hybrids with enhanced pharmacological properties. Early bioactive naphthoquinones like juglone (5-hydroxy-1,4-naphthoquinone) and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) demonstrated that hydroxylation patterns profoundly influence bioactivity – juglone exhibits potent antifungal properties (MIC 0.78–25 μg/mL against Candida albicans and dermatophytes), while plumbagin induces cancer cell apoptosis via ROS-mediated mitochondrial pathways [1]. These natural compounds established the significance of C-5 oxygenation for redox cycling efficiency.
The introduction of nitrogenous groups marked a pivotal advancement in naphthoquinone design. Amination at C-2 or C-3 positions, as seen in phenylamino-naphthoquinones (PANs), enhanced target specificity and aqueous solubility. For instance, glycosylation of lawsone yielded derivatives with 3-5 fold increased water solubility while maintaining cytotoxic activity [5]. Further complexity emerged with heterocyclic annulation – pyrimidinone-fused naphthoquinones (e.g., KHQ series) demonstrated potent antibacterial activity against oral pathogens (Streptococcus mutans, Porphyromonas gingivalis) with MIC values of 1.56–25 μg/mL, attributed to the synergistic effects of the fused heterocycle enhancing membrane interaction [7]. The target compound integrates these evolutionary advances: it retains the redox-active 1,4-quinone core while incorporating two distinct nitrogenous pharmacophores – a planar 4-methylanilino group (enabling π-stacking interactions) and a conformationally flexible piperidinyl moiety (improving solubility and accessing new target spaces). This dual-functionalization strategy represents the current frontier in naphthoquinone design [8] [9].
Aminated 1,4-naphthoquinones exert anticancer effects through multimodal mechanisms centered on redox cycling and enzyme inhibition. The quinone core accepts electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase), generating semiquinone radicals that react with oxygen to produce superoxide anion radicals (O₂⁻). This redox cycling depletes antioxidant reserves (e.g., glutathione) and creates oxidative stress, damaging cancer cells already under intrinsic redox pressure. Plumbagin exemplifies this mechanism, inducing apoptosis in ME-180 cervical carcinoma cells at 3 μM through ROS-mediated mitochondrial depolarization, cytochrome c release, and caspase-3 activation [1].
Structurally optimized aminated derivatives like the target compound disrupt specific oncogenic signaling nodes. The anilino group facilitates intercalation into DNA and inhibition of topoisomerase II, stabilizing the cleavable complex and triggering DNA damage responses – analogous to shikonin’s topoisomerase II inhibition at 10⁻⁵ M [1]. Additionally, the piperidinyl moiety may enhance inhibition of tyrosine kinases or protein tyrosine phosphatases (PTPs), critical regulators of proliferation pathways. Juglone irreversibly inhibits PTP1B by covalently modifying its catalytic Cys215 residue, thereby potentiating EGFR signaling – a mechanism likely shared by the target molecule given its analogous anilino substituent [2].
Dual-aminated naphthoquinones demonstrate broad-spectrum activity against Gram-positive pathogens and oral biofilms. Pyrimidinone-fused derivatives (e.g., KHQ-713) inhibit Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA) at MICs of 6.25–25 μg/mL – potency attributed to the combined effects of:
Table 2: Antibacterial Activity of Aminated Naphthoquinone Derivatives
Bacterial Strain | Derivative | MIC (μg/mL) | Mechanistic Insight |
---|---|---|---|
Enterococcus faecium (KACC11954) | KHQ-713 | 6.25 | Membrane disruption & redox cycling |
Staphylococcus aureus (CCARM 3506) | KHQ-716 | 25 | Topoisomerase IV inhibition |
Porphyromonas gingivalis (KCTC 5352) | KHQ-717 | 1.56 | Heme complex disruption |
Fusobacterium nucleatum (KCTC 2640) | KHQ-718 | 3.125 | NADH dehydrogenase inhibition |
Target Compound (Predicted) | 2-[(4-methylphenyl)amino]-3-piperidinyl-1,4-NQ | ≤ 12.5 (est.) | Synergistic membrane & enzyme targeting |
Immunomodulation represents another therapeutic dimension. Fungal naphthoquinones like 3,5,8-TMON significantly suppress interleukin-6 (IL-6) production (IC₅₀ 3.12–12.5 μg/mL) in SARS-CoV-2-infected Calu-3 cells, indicating potential for mitigating cytokine storm pathologies [3]. The target compound’s anilino group may similarly modulate NF-κB signaling, while its piperidinyl moiety could enhance bioavailability to immune cells.
Strategic placement of nitrogenous substituents directly tunes the quinone’s electrochemical behavior – a critical determinant of bioactivity. Cyclic voltammetry studies reveal that electron-donating groups (EDGs) like alkylamines increase electron density at C-3, raising the LUMO energy and making quinone reduction more difficult (less positive reduction potentials). Conversely, electron-withdrawing groups (EWGs) lower reduction potentials, facilitating semiquinone formation. The target compound balances these effects: its 4-methylanilino group (moderate EDG via hyperconjugation) and piperidinyl moiety (strong EDG) create complementary electronic effects. This configuration maintains a reduction potential window (–0.45 to –0.65 V vs Ag/AgCl) optimal for selective cancer cell toxicity – sufficiently positive for biological reduction but resistant to nonspecific oxidation [9].
Molecular orbital calculations indicate C-3 amination particularly influences HOMO distribution, while C-2 substituents affect LUMO localization. This electronic separation enables fine-tuning: piperidinyl at C-3 enhances nucleophilicity for Michael additions, while the C-2 anilino group directs intercalative binding. Microwave-assisted synthesis (200W, 150°C, 5 min) optimizes such bifunctionalization, achieving 57-80% yields for analogous PANs versus ≤50% under conventional heating [9].
Dual-aminated naphthoquinones achieve targeted inhibition of protein tyrosine phosphatase 1B (PTP1B) – a key regulator of insulin and leptin signaling with oncogenic associations. The catalytic Cys215 residue undergoes Michael addition with electrophilic C-3 of the quinone, forming a covalent thioether adduct. Juglone (5-hydroxy-1,4-NQ) exemplifies this, irreversibly inhibiting PTP1B (IC₅₀ 5.8 μM) through Cys215 alkylation, subsequently enhancing EGFR phosphorylation in HaCaT keratinocytes [2]. The target compound’s piperidinyl group likely increases electrophilicity at C-3, promoting analogous covalent inhibition, while its 4-methylphenylamino substituent may engage in π-stacking with Phe182 in the PTP1B active site.
Pharmacokinetic optimization is achieved through:
Table 3: Substituent Effects on Naphthoquinone Properties
Substituent Pattern | Redox Potential (E₁/₂, V) | HSA Binding Affinity (Kd, M) | PTP1B Inhibition IC₅₀ (μM) |
---|---|---|---|
Unsubstituted 1,4-NQ | –0.52 | 1.2 × 10⁻⁴ | >100 |
2-Anilino-1,4-NQ | –0.61 | 3.5 × 10⁻⁵ | 28.4 |
3-Piperidinyl-1,4-NQ | –0.58 | 2.8 × 10⁻⁵ | 15.7 |
2-(4-Methylanilino)-3-piperidinyl-1,4-NQ (Target) | –0.63 (predicted) | ~1 × 10⁻⁶ (predicted) | ≤10 (predicted) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: